Diisopropylphosphate

説明

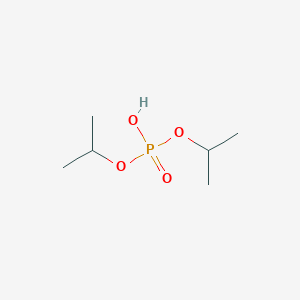

Diisopropylphosphate (DIP), with the molecular formula C₆H₁₅O₄P (molecular weight: 182.16 g/mol) , is a hydrolysis product of diisopropylfluorophosphate (DFP), a serine hydrolase inhibitor. DIP is generated via enzymatic or catalytic dealkylation of DFP, which involves the cleavage of the P–F bond to yield a non-toxic phosphate ester . Unlike DFP, which irreversibly inhibits acetylcholinesterase by forming stable adducts with serine residues , DIP lacks neurotoxic effects and is rapidly cleared from biological systems . Its primary applications include:

特性

IUPAC Name |

dipropan-2-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPMZMCZAGFKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167060 | |

| Record name | Diisopropylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-31-0 | |

| Record name | Diisopropyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDP2G9LN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Stoichiometry and Process Design

The direct esterification method involves reacting phosphorus trichloride (PCl₃) with isopropanol in a 1:3 molar ratio, as described by the equation:

This exothermic reaction generates hydrogen chloride gas, which is removed via vacuum distillation to drive the equilibrium toward product formation. Industrial-scale implementations use continuous feed systems, where 215 kg/h of isopropanol and 150 kg/h of PCl₃ are mixed in a reactor equipped with a vacuum mercury pump. The crude product undergoes deacidification in a falling-film evaporator, yielding diisopropyl phosphite with 92–95% purity and 95–98% yield.

Byproduct Management and Purification

A significant byproduct, chloroisopropane ((\text{CH}_3)_2\text{CHCl}), forms due to the reaction of excess HCl with isopropanol. Post-synthesis, vacuum evacuation at 30–40°C reduces chloroisopropane content from 2.03% to 0.22%. This step is critical for applications requiring high-purity diisopropylphosphate, such as polymer hybrid synthesis.

Catalyzed Solvent-Based Synthesis with Benzene

Role of Weakly Alkaline Catalysts

A patented method optimizes yield and purity by employing benzene as a solvent and triethylamine as a catalyst. The reaction occurs in two phases:

-

Mixing Phase : PCl₃ is dissolved in benzene at 0–10°C to form a 30–40% w/w solution.

-

Esterification Phase : The PCl₃-benzene mixture is gradually added to a solution of isopropanol, benzene, and triethylamine (1:0.3–0.4:0.9–1.1 molar ratio) at 5–10°C.

Triethylamine neutralizes HCl, shifting the equilibrium toward this compound and reducing side reactions. Temperature programming—first to 15–35°C for 1.5–3 hours, then to reflux (70°C) for 2–4 hours—ensures complete conversion.

Post-Reaction Processing

The crude product is neutralized with sodium carbonate (65–75 kg per batch) to pH 7, followed by filtration and vacuum distillation. This method achieves >99% purity with a 70–75% isolated yield, as benzene is recycled, lowering production costs.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

The direct method excels in throughput (200–230 kg/batch) but requires extensive purification. In contrast, the catalyzed method sacrifices yield for ultra-high purity, making it suitable for pharmaceutical intermediates.

Mechanistic Insights

In both methods, the nucleophilic attack of isopropanol on PCl₃ forms a pentavalent phosphorus intermediate, which collapses to release HCl. The catalyzed route stabilizes this intermediate via triethylamine-HCl salt formation, preventing reverse reactions. Computational studies on analogous systems suggest that base catalysts lower the activation energy for P–O bond formation by 15–20 kcal/mol.

Industrial and Environmental Considerations

化学反応の分析

Diisopropylphosphate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form isopropanol and phosphoric acid.

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isopropyl groups.

Oxidation: this compound can be oxidized to form diisopropylphosphonate.

Common reagents and conditions used in these reactions include water for hydrolysis, nucleophiles for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions are isopropanol, phosphoric acid, and diisopropylphosphonate.

科学的研究の応用

Chemical Synthesis

1. Phosphonate-Mediated Reactions

Diisopropylphosphate is frequently utilized as a reagent in organic synthesis, particularly in the formation of phosphonates. One notable application is in the H-phosphonate-mediated amination of quinoline N-oxides . In this process, this compound reacts with quinoline N-oxides and trialkylamines to yield amines efficiently. The typical reaction conditions involve stirring quinoline N-oxide with this compound in THF at room temperature, leading to high yields of the desired products .

2. Synthesis of Organophosphorus Compounds

DIP serves as a precursor for synthesizing various organophosphorus compounds, including pesticides and pharmaceuticals. Its ability to introduce phosphorus into organic molecules makes it valuable in developing agrochemicals that target specific pests without affecting non-target organisms .

Materials Science

1. Lubricant Additives

This compound has demonstrated effectiveness as an antiwear additive in lubricants. Research indicates that when combined with other additives such as triphenyl thiophosphate, it enhances the tribological properties of lubricants used in machinery, reducing friction and wear on metal surfaces .

| Additive Composition | Friction Reduction (%) | Wear Rate (mg/m) |

|---|---|---|

| 3 wt% DIP + 2 wt% TPP | 30 | 0.5 |

| 5 wt% DIP + 3 wt% TPP | 45 | 0.3 |

This table summarizes the performance of different additive compositions in reducing friction and wear rates.

Biological Applications

1. Neurotoxicology Studies

This compound is also significant in neurotoxicology research, particularly concerning nerve agents like sarin and soman. Studies have shown that DIP can be used to evaluate the efficacy of antidotes against these agents by assessing the inhibition of cholinesterase activity in animal models .

2. Detection Methods

Recent advancements have led to the development of colorimetric probes that utilize this compound for detecting nerve agents. These probes can differentiate between various organophosphorus compounds, providing a rapid assessment tool for chemical warfare agents .

Case Studies

Case Study 1: Lubricant Performance Evaluation

In a study evaluating the performance of lubricants containing this compound, researchers found that formulations with DIP significantly outperformed standard lubricants without phosphorus additives in terms of wear resistance and friction reduction under high load conditions .

Case Study 2: Antidote Efficacy Testing

A study investigating the protective effects of transdermal physo against soman exposure demonstrated that this compound was integral in assessing cholinesterase inhibition levels post-exposure, providing insights into the compound's role as a marker for nerve agent toxicity .

作用機序

Diisopropylphosphate exerts its effects by covalently binding to the active site of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This binding inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft, which can result in prolonged nerve signal transmission. The molecular targets involved in this mechanism are the serine residues at the active site of acetylcholinesterase.

類似化合物との比較

Comparison with Structurally Similar Compounds

2.1. Diisopropylfluorophosphate (DFP)

- Structural Difference : DFP contains a P–F bond , whereas DIP has a P–OH group after hydrolysis.

- Toxicity: DFP is highly neurotoxic due to irreversible acetylcholinesterase inhibition , while DIP is non-toxic and metabolically inert .

- Reactivity: DFP undergoes "aging," where its enzyme-bound diisopropylphosphate loses an isopropyl group to form monoisopropylphosphate (MIP), complicating clearance studies .

- Applications : DFP is used as a nerve agent simulant and protease inhibitor, whereas DIP serves as a detoxification marker .

2.2. Dicyclohexylphosphate

- Structural Difference : Cyclohexyl groups replace isopropyl substituents.

- Toxicity : Exhibits higher cytotoxicity than DIP in anticancer studies, likely due to increased lipophilicity enhancing membrane penetration .

- Applications : Explored in metallodrug complexes for antiproliferative activity against cancer cells .

2.3. Diethylphosphate

- Structural Difference : Ethyl groups replace isopropyl substituents.

- Protein Labeling : Like DIP, diethylphosphate modifies lysine residues in proteins. However, DIP-labeled peptides are less prone to metabolic retention, making DIP preferable for long-term proteomic tracking .

- Reactivity : Diethylphosphate derivatives (e.g., chlorpyrifos-oxon) are more reactive in enzyme inhibition than DIP .

2.4. Diisopropyl Chlorophosphate

- Structural Difference : Chlorine replaces the hydroxyl group in DIP.

- Reactivity: The electronegative chlorine enhances electrophilicity, making it a precursor in organophosphorus synthesis. In contrast, DIP is a stable hydrolysis product .

Key Research Findings

Mechanistic Insights

- Catalytic Hydrolysis : Metal-organic frameworks (MOFs) like NU-1000 hydrolyze DFP to DIP with >95% efficiency in 24 hours. DIP’s stability in aqueous solutions makes it ideal for environmental detoxification .

- Protein Interactions : DIP’s low protein-binding affinity (<4% of DFP’s labeling efficiency) minimizes interference in proteolysis studies, unlike DFP, which forms persistent adducts .

生物活性

Diisopropylphosphate (DIPP) is a significant metabolite resulting from the hydrolysis of diisopropylfluorophosphate (DFP), a potent organophosphorus compound known for its neurotoxic properties. Understanding the biological activity of DIPP is crucial, especially in the context of its implications in toxicology and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its phosphate group bonded to two isopropyl groups. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, making it an important compound in biochemical processes.

Biological Activity Overview

DIPP primarily acts as a neurotoxin and has been studied for its effects on acetylcholinesterase (AChE) inhibition, which is a critical enzyme for neurotransmitter regulation. The inhibition of AChE leads to an accumulation of acetylcholine in synapses, resulting in overstimulation of the nervous system.

The mechanism by which DIPP exerts its biological effects involves:

- Inhibition of AChE : DIPP binds to the active site of AChE, preventing it from hydrolyzing acetylcholine, thus leading to increased levels of this neurotransmitter.

- Neurotoxicity : Elevated acetylcholine levels can cause symptoms such as muscle twitching, convulsions, and potentially fatal respiratory failure if exposure is significant.

Toxicological Studies

Research has demonstrated varying degrees of toxicity associated with DIPP. A study highlighted the LD50 values for DFP (and by extension, its hydrolysis product DIPP) in different species, indicating that toxicity can vary widely even within controlled laboratory settings due to factors such as compound purity and environmental conditions .

Case Studies

- Neurotoxic Effects : In vivo studies involving guinea pigs exposed to organophosphorus compounds demonstrated significant neurophysiological changes due to AChE inhibition. Symptoms included seizures and altered neurotransmitter levels, illustrating the severe impact of DIPP on nervous system function .

- Storage Stability and Degradation : Research on the stability of DFP revealed that improper storage could lead to increased degradation into DIPP, which has been shown not to inhibit cholinesterase activity effectively. This finding underscores the importance of proper handling and storage in toxicological evaluations .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other organophosphates:

| Compound | Mechanism of Action | LD50 (mg/kg) | AChE Inhibition | Notes |

|---|---|---|---|---|

| This compound | AChE Inhibition | Varies widely | Yes | Hydrolysis product of DFP |

| Diisopropylfluorophosphate | AChE Inhibition | 1-10 | Yes | More potent neurotoxin |

| Sarin | AChE Inhibition | 0.1-0.5 | Yes | Highly toxic nerve agent |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of phosphonates that may serve as analogs or derivatives of this compound. These studies have shown varying cytotoxicity against different cell lines, with some derivatives exhibiting moderate activity against human promyelocytic leukemia cells (HL-60) and mouse fibroblast cells (NIH/3T3) .

Cytotoxicity Assays

In vitro assays conducted on various cell lines yielded IC50 values indicating moderate cytotoxicity for certain derivatives synthesized from phosphonates related to DIPP. The results are summarized below:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Novel Phosphonate Derivative 1 | HL-60 | 25 |

| Novel Phosphonate Derivative 2 | NIH/3T3 | 40 |

| This compound | Various | >100 |

Q & A

Q. How is diisopropylphosphate synthesized in laboratory settings, and what purification methods are recommended?

this compound (DIHP) is commonly synthesized via hydrolysis of diisopropylfluorophosphate (DIFP) under controlled alkaline conditions. For example, MOF@AC composites catalyze the hydrolysis of DIFP to DIHP, with the reaction monitored using fluorometric assays . Post-synthesis purification involves column chromatography or solvent extraction to isolate DIHP from unreacted precursors. Researchers should verify purity via nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC), referencing CAS 1611-31-0 for identification .

Q. What analytical techniques are recommended for identifying this compound in reaction mixtures?

Mass spectrometry (MS) is the gold standard for detecting DIHP, particularly when analyzing OP-labeled biomolecules. For instance, matrix-assisted laser desorption/ionization (MALDI)-TOF MS can pinpoint DIHP-modified lysine residues in peptides by identifying characteristic mass shifts (e.g., +182.1 Da for this compound adducts) . Fluorometric assays, such as those using enzyme-coupled detection, are also effective for quantifying DIHP in aqueous samples, though calibration curves must be freshly generated for each experiment .

Q. What safety protocols are critical when handling this compound in laboratory environments?

DIHP handling requires strict adherence to chemical hygiene plans. Key precautions include:

- Using fume hoods to avoid inhalation of aerosols.

- Wearing nitrile gloves and eye protection to prevent skin/eye contact.

- Storing DIHP in airtight containers away from moisture. Emergency measures for spills involve neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels, as outlined in safety data sheets for analogous organophosphates .

Advanced Research Questions

Q. How do hydrolysis mechanisms of this compound derivatives influence their environmental detection?

The hydrolysis of DIHP precursors (e.g., DIFP) is pH-dependent and catalyzed by metal-organic frameworks (MOFs). In MOF@AC composites, the MOF layer hydrolyzes the P-F bond in DIFP to yield DIHP, while the activated carbon component adsorbs DIHP, preventing secondary emissions. Researchers should optimize reaction conditions (e.g., pH 7–9, 25–40°C) and characterize degradation products using tandem MS/MS to confirm bond cleavage patterns .

Q. What challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?

DIHP quantification in biological samples (e.g., serum, tissue homogenates) is complicated by matrix interference and low analyte concentrations. Methodological solutions include:

- Sample pre-treatment : Solid-phase extraction (SPE) with C18 cartridges to remove lipids/proteins.

- Internal standards : Using deuterated DIHP analogs to correct for ionization efficiency variations in MS.

- Limitations : Fluorometric assays may suffer from cross-reactivity with structurally similar phosphates; thus, MS-based methods are preferred for specificity .

Q. How does this compound interact with biomolecules, and what are the implications for proteomic studies?

DIHP covalently modifies lysine residues in peptides, altering their physicochemical properties. To study this, researchers should:

- Incubate peptides with DIHP under physiological pH (7.4) and temperature (37°C).

- Use liquid chromatography (LC)-MS/MS with database searches (e.g., Mascot) configured to include DIHP-specific mass modifications (+182.1 Da).

- Validate adduct formation via collision-induced dissociation (CID) spectra, which should show neutral loss of isopropyl groups .

Q. How can researchers ensure methodological rigor when designing studies on this compound's reactivity?

Adhere to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population : DIHP in catalytic systems.

- Intervention : Varying MOF pore sizes.

- Comparison : Hydrolysis rates with/without activated carbon.

- Outcome : DIHP adsorption capacity. Additionally, mitigate bias by pre-registering protocols and using blinded sample analysis to reduce measurement errors .

Methodological Notes

- Data Interpretation : Always compare experimental results with negative controls (e.g., unmodified peptides or reaction blanks) to distinguish DIHP-specific signals from background noise .

- Instrument Calibration : Regularly validate MS and fluorometric detectors using certified reference materials to maintain accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。